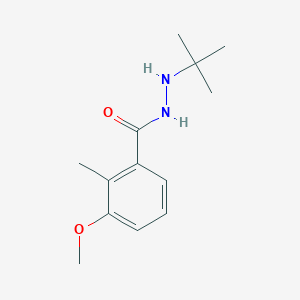![molecular formula C32H39BO4 B3323268 4,4'-[(2,3,5,6-Tetramethylphenyl)boranediyl]bis(2,3,5,6-tetramethylbenzoic acid) CAS No. 1631143-54-8](/img/structure/B3323268.png)
4,4'-[(2,3,5,6-Tetramethylphenyl)boranediyl]bis(2,3,5,6-tetramethylbenzoic acid)
Descripción general
Descripción
“4,4’-[(2,3,5,6-Tetramethylphenyl)boranediyl]bis(2,3,5,6-tetramethylbenzoic acid)” is a chemical compound with the molecular formula C33H39BO6 . It is also known as 4,4’,4"-boranetriyltris(2,3,5,6-tetramethylbenzoic acid) .
Synthesis Analysis
The synthesis of “4,4’-[(2,3,5,6-Tetramethylphenyl)boranediyl]bis(2,3,5,6-tetramethylbenzoic acid)” involves the reaction of carbon dioxide and tris(4-bromo-2,3,5,6-tetramethylphenyl)borane .Molecular Structure Analysis
The molecular structure of this compound is based on a boron atom bonded to two 2,3,5,6-tetramethylbenzoic acid groups . The boron atom acts as a bridge between these two groups .Physical And Chemical Properties Analysis
The predicted boiling point of “4,4’-[(2,3,5,6-Tetramethylphenyl)boranediyl]bis(2,3,5,6-tetramethylbenzoic acid)” is 727.0±60.0 °C . The predicted density is 1.20±0.1 g/cm3 . The predicted pKa value is 2.95±0.38 .Aplicaciones Científicas De Investigación
Synthesis and Photoluminescence in Metal-Organic Frameworks :
- A study by Wang et al. (2014) discussed the synthesis of two 3D porous metal-organic frameworks (PMOFs) using 4,4'-[(2,3,5,6-Tetramethylphenyl)boranediyl]bis(2,3,5,6-tetramethylbenzoic acid) as a component. These PMOFs exhibit blue fluorescence and have potential applications in gas adsorption due to their porous structure.
Flexible Ligands in Metal–Organic Supramolecules :
- Another study by Dai et al. (2010) described the use of flexible bent dicarboxylate ligands, including a compound similar to 4,4'-[(2,3,5,6-Tetramethylphenyl)boranediyl]bis(2,3,5,6-tetramethylbenzoic acid), in the synthesis of metal–organic supramolecules. These ligands can adopt various conformations, leading to diverse structural possibilities in the resulting complexes.
Boron Analogues of Carboxylic Acids :
- The reactivity of a bulky m-terphenylboronic acid towards different carbenes was investigated by Guo et al. (2019). Although this study doesn't directly involve the specified compound, it explores the chemistry of boron analogues of carboxylic acids, which is relevant to understanding the broader chemical context of 4,4'-[(2,3,5,6-Tetramethylphenyl)boranediyl]
Amorphous Molecular Materials in Organic Electroluminescent Devices :
- Research by Kinoshita et al. (2002) focused on a family of boron-containing molecular materials for use in organic electroluminescent (EL) devices. This study highlights the potential application of boron-containing compounds in the field of organic electronics.
Synthesis of Novel Organic Compounds :
- Dhotre et al. (2020) reported an efficient synthesis of 1,4-bis(5-aryl-1,3,4-oxadiazol-2-yl)-2,3,5,6-tetrafluorobenzenes. This study indicates ongoing research in synthesizing novel organic compounds with potential applications in various fields.
Sulfur-Substituted Tetrahedranes :
- In a study by Ochiai et al. (2011), sulfur-substituted tetrahedrane derivatives were synthesized and characterized. This research adds to the understanding of the chemistry of sulfur-substituted compounds, which may provide insights into the behavior of similarly structured molecules.
Activation of Small Molecules by Frustrated Lewis Pairs :
- The study by Kronig et al. (2011) explored the
Photocatalytic Degradation of Organic Dye Pollutants :
- A study by Lu et al. (2021) utilized a series of coordination polymeric architectures for the degradation of methyl violet dye. This work illustrates the potential use of boron-containing compounds in environmental remediation through photocatalytic processes.
Stability and Reactivity of Carbene-Borane Lewis Pairs :
- Research by Kolychev et al. (2012) investigated the stability and reactivity of carbene-borane Lewis pairs. This study contributes to the understanding of the interaction between carbenes and boranes, which is relevant to the chemistry of boron-containing carboxylic acids.
Hydrogen Bonding and Reactivity of N-Heterocyclic Carbene Boranes :
- The study by Horn et al. (2012) demonstrated that N-heterocyclic carbene boranes are among the most nucleophilic classes of neutral hydride donors. This research provides insights into the nucleophilicity and reactivity of borane compounds, which could be useful in understanding the properties of 4,4'-[(2,3,5,6-Tetramethylphenyl)boranediyl]bis(2,3,5,6-tetramethylbenzoic acid).
Direcciones Futuras
The future directions for “4,4’-[(2,3,5,6-Tetramethylphenyl)boranediyl]bis(2,3,5,6-tetramethylbenzoic acid)” could involve its use in the synthesis of more complex structures, such as porous metal–organic frameworks (PMOFs), which have applications in gas storage and separation, chemical absorption, luminescence, electronics, drug delivery, and catalysis .
Propiedades
IUPAC Name |
4-[(4-carboxy-2,3,5,6-tetramethylphenyl)-(2,3,5,6-tetramethylphenyl)boranyl]-2,3,5,6-tetramethylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39BO4/c1-14-13-15(2)17(4)28(16(14)3)33(29-22(9)18(5)26(31(34)35)19(6)23(29)10)30-24(11)20(7)27(32(36)37)21(8)25(30)12/h13H,1-12H3,(H,34,35)(H,36,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJGQRPLPVYMSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC(=C1C)C)C)C)(C2=C(C(=C(C(=C2C)C)C(=O)O)C)C)C3=C(C(=C(C(=C3C)C)C(=O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



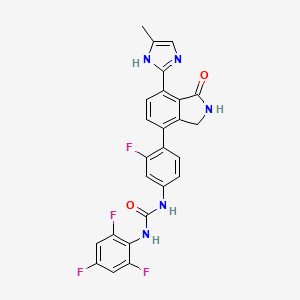

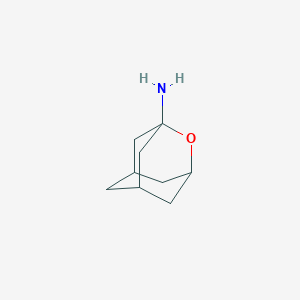
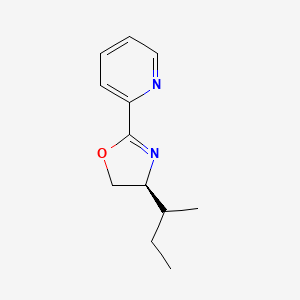
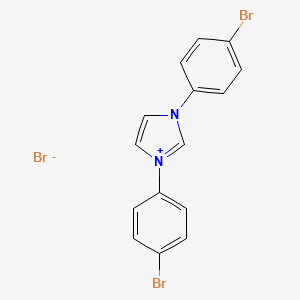
![4-Methoxythieno[3,2-d]pyrimidine](/img/structure/B3323227.png)




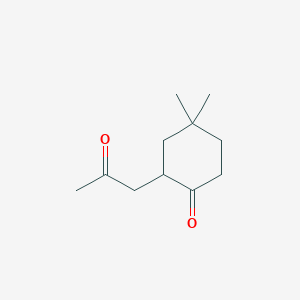
![3,4-Dihydro-2H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3323277.png)

